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Compound of Interest

Compound Name: 1-(4-Bromophenyl)butan-1-amine

CAS No.: 146781-56-8

Cat. No.: B2934508

Get Quote

In modern drug discovery, the rapid exploration of chemical space relies heavily on versatile,

enantiopure building blocks. 1-(4-bromophenyl)butan-1-amine is a highly valuable chiral

primary amine that features two orthogonal reactive handles: a nucleophilic primary amine and

an electrophilic aryl bromide. This bifunctionality allows medicinal chemists to perform iterative,

site-selective modifications—such as amide couplings at the nitrogen and palladium-catalyzed

cross-couplings at the aryl ring—making it an indispensable intermediate for synthesizing

kinase inhibitors, GPCR ligands, and complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-(4-bromophenyl)butan-1-amine
is critical for predicting its behavior in both synthetic workflows and biological assays. The

propyl chain provides moderate lipophilicity, while the primary amine dictates its basicity and

salt-forming capabilities.

Table 1: Key Physicochemical and Identification Data
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Property Value Analytical Significance

Molecular Formula C₁₀H₁₄BrN[1]

Determines mass

spectrometric target (M+H =

228.0 / 230.0 m/z).

Molecular Weight 228.13 g/mol [1]
Essential for stoichiometric

calculations.

CAS No. (S-enantiomer) 1212883-99-2[1]
Registry for the Sinister

stereoisomer (free base).

CAS No. (R-enantiomer) 1391477-94-3[2]

Registry for the Rectus

stereoisomer (hydrochloride

salt).

SMILES (S-enantiomer) NCCC[1]

Used for computational

docking and in silico ADME

prediction.

Physical State
Liquid (Free base) / Solid (HCl

salt)

The HCl salt is preferred for

long-term storage to prevent

oxidation.

Stereoselective Synthesis: The Ellman Sulfinamide
Protocol
While biocatalytic transaminases offer high enantioselectivity for small chiral amines, bulky-

bulky ketones like 1-(4-bromophenyl)butan-1-one often suffer from low conversion rates or

require extensive enzyme engineering[3]. Traditional kinetic resolution is also sub-optimal, as it

inherently wastes 50% of the starting material[4].

To achieve >99% enantiomeric excess (ee) with high atom economy, the gold standard is

asymmetric reductive amination utilizing Ellman’s chiral sulfinamide[5]. This approach relies on

a chiral auxiliary that directs the stereochemical outcome of the reduction and is subsequently

cleaved.

Self-Validating Experimental Workflow
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The following protocol describes the synthesis of (R)-1-(4-bromophenyl)butan-1-amine.

Every step includes a causality explanation and an analytical checkpoint to ensure the system

is self-validating.

Step 1: Condensation (Imine Formation)

Procedure: To a solution of 1-(4-bromophenyl)butan-1-one (1.0 eq) and (R)-tert-

butanesulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

Stir at 70 °C for 12 hours.

Causality: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the ketone

carbonyl, and it functions as a desiccant, reacting with the water byproduct to form insoluble

TiO₂, thereby driving the equilibrium toward the sulfinyl ketimine[6].

Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The reaction is complete

when the ketone's alpha-protons shift and a distinct, highly integrated singlet appears at ~1.2

ppm, confirming the presence of the tert-butyl group of the newly formed imine.

Step 2: Diastereoselective Reduction

Procedure: Cool the crude imine solution to -78 °C. Dropwise, add L-Selectride (1.5 eq). Stir

for 2 hours, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

Causality: For poorly coordinating hydride reductants like L-Selectride, the reduction

proceeds via an open transition state. The bulky tert-butyl group of the sulfinamide sterically

shields one face of the imine, forcing the hydride to approach from the less hindered face

(dictated by the lone pair on the chiral sulfur). This yields exceptional diastereomeric ratios

(dr > 95:5)[6].

Validation Checkpoint: LC-MS analysis of the organic layer must show the mass of the

sulfinamide intermediate (M+H⁺). ¹H NMR should display a single diastereomeric set of

signals; the appearance of a secondary, smaller tert-butyl singlet indicates imperfect

stereocontrol.

Step 3: Auxiliary Cleavage (Deprotection)
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Procedure: Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq)

and stir at room temperature for 1 hour. Concentrate under vacuum and precipitate the

resulting amine hydrochloride salt with diethyl ether.

Causality: Mild acidic methanolysis selectively cleaves the N-S bond. Because the C-N

stereocenter is not involved in this bond-breaking event, the chiral integrity of the amine is

perfectly preserved[4].

Validation Checkpoint: ¹H NMR must show the complete disappearance of the tert-butyl

singlet (~1.2 ppm). Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) is required

to confirm the final enantiomeric excess (ee > 99%).
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Stereoselective synthesis of 1-(4-bromophenyl)butan-1-amine via Ellman's sulfinamide

auxiliary.

Divergent Reactivity and Downstream Applications
The strategic placement of the para-bromo substituent on the aromatic ring transforms this

simple chiral amine into a powerful linchpin for modular drug synthesis.

Suzuki-Miyaura Cross-Coupling: The aryl bromide smoothly undergoes palladium-catalyzed

cross-coupling with arylboronic acids. This is routinely used to extend the hydrophobic core

of the molecule, generating biaryl systems that frequently occupy deep hydrophobic pockets

in target kinases.

Buchwald-Hartwig Amination: By reacting the aryl bromide with secondary amines under Pd-

catalysis, researchers can introduce basic solubilizing groups (e.g., piperazines or

morpholines) directly onto the aromatic ring, a common tactic to improve the aqueous

solubility and pharmacokinetic profile of a drug candidate.

Amide/Peptide Coupling: The primary amine is highly nucleophilic and can be rapidly

coupled with carboxylic acids using standard coupling reagents (HATU, EDC/HOBt) to form
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stable amide bonds, often serving as the primary pharmacophore interaction site.

1-(4-bromophenyl)butan-1-amine
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Divergent synthetic applications of 1-(4-bromophenyl)butan-1-amine in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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